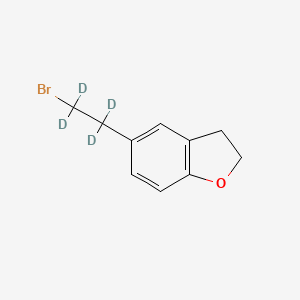

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

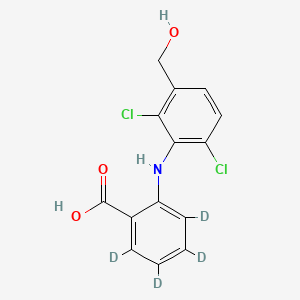

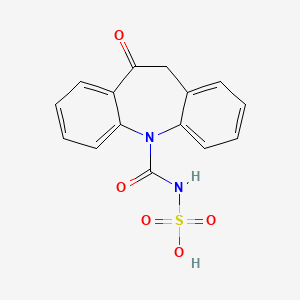

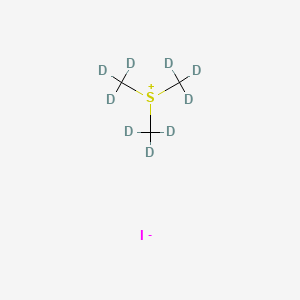

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran is a biochemical used for proteomics research . Its molecular formula is C10H7D4BrO and it has a molecular weight of 231.12 .

Molecular Structure Analysis

The molecular structure of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran consists of a benzofuran ring with a bromoethyl side chain . The presence of deuterium (D4) in the molecule indicates that it is a deuterated compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran include a density of 1.5±0.1 g/cm3, a boiling point of 287.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 50.6±3.0 kJ/mol and a flash point of 113.8±19.9 °C . The compound has a molar refractivity of 52.7±0.3 cm3 and a molar volume of 155.6±3.0 cm3 .科学的研究の応用

Synthesis Methodologies and Chemical Transformations

Synthesis and Functional Group Transformation

The compound serves as a highly functionalized intermediate in the synthesis of various chemical structures. A robust protocol involving organocatalytic activation enables the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols, illustrating its versatility in organic synthesis (Furst et al., 2020).

Aryl Radical Cyclization and Tandem Carboxylation

The compound is involved in processes like aryl radical cyclization with alkyne followed by tandem carboxylation, showcasing its utility in creating complex organic structures and potentially pharmaceutically relevant compounds (Katayama et al., 2016).

Asymmetric Synthesis and Natural Product Construction

It is instrumental in the asymmetric synthesis of natural products and pharmaceutical molecules, as evidenced by the creation of chiral substituted 2,3-dihydrobenzofurans, highlighting its role in developing optically pure compounds (Tu et al., 2023).

Regioselective One-Pot Synthesis for Drug Discovery

The compound aids in the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans, suggesting its potential applications in drug discovery and development (Shaikh & Varvounis, 2014).

Novel Compounds Synthesis and Drug Potential

Synthesis of Novel Compounds

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran plays a role in the synthesis of novel structures such as tetrazolofuroazepine derivatives, indicating its importance in expanding the chemical space for new molecular entities (Mphahlele & Moekwa, 2006).

Crystallographic Analysis for Drug Design

The compound's derivatives have been analyzed using X-ray crystallography, providing insights into its structure-activity relationship, crucial for drug design and development (Swamy et al., 2020).

Bromo and Extra-Terminal Domain (BET) Inhibitors Development

Its derivatives have been utilized in the development of BET inhibitors, highlighting its potential in therapeutic applications, particularly in targeting specific protein domains (Lucas et al., 2021).

作用機序

Target of Action

Bromoethyl compounds are often used as alkylating agents in organic synthesis . They can react with a variety of biological targets, including proteins and nucleic acids, by substituting a hydrogen atom with an alkyl group .

Mode of Action

The bromine atom in “5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran” can be replaced by a nucleophile in a substitution reaction . This allows the compound to form covalent bonds with its biological targets, altering their structure and function .

Biochemical Pathways

Without specific information on “5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran”, it’s difficult to determine the exact biochemical pathways it affects. Alkylating agents can interfere with dna replication and transcription, potentially leading to cell death .

Pharmacokinetics

The compound’s solubility in organic solvents suggests it might be well-absorbed in the body. The presence of deuterium atoms could also affect its metabolic stability, as compounds containing deuterium are often metabolized more slowly than their non-deuterated counterparts .

Result of Action

If it acts as an alkylating agent, it could cause dna damage and disrupt cellular processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of “5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran”. For example, its reactivity might be affected by the pH of its environment, and its stability could be influenced by temperature and light .

特性

IUPAC Name |

5-(2-bromo-1,1,2,2-tetradeuterioethyl)-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2/i3D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKZQRRYNCMSCB-JAJFWILCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675726 |

Source

|

| Record name | 5-[2-Bromo(~2~H_4_)ethyl]-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189652-25-2 |

Source

|

| Record name | 5-[2-Bromo(~2~H_4_)ethyl]-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)

![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)